molecular formula C8H15NO B6283930 rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole CAS No. 2174000-23-6

rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole

Cat. No.: B6283930
CAS No.: 2174000-23-6
M. Wt: 141.21 g/mol
InChI Key: JEAZATZVBBQEBK-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenylacetic acid", "ethyl acetoacetate", "sodium ethoxide", "1,2-dibromoethane", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "magnesium", "2-bromo-1-phenylethanone", "cyclopentadiene" ], "Reaction": [ "Step 1: Ethyl 4-methoxyphenylacetoacetate is prepared by reacting 4-methoxyphenylacetic acid with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Ethyl 4-methoxyphenylacetoacetate is then reacted with 1,2-dibromoethane to form the corresponding dibromo compound.", "Step 3: The dibromo compound is reduced with sodium borohydride to form the corresponding diol.", "Step 4: The diol is then treated with acetic acid and hydrochloric acid to form the corresponding cyclic ketone.", "Step 5: The cyclic ketone is then reacted with sodium hydroxide and methyl iodide to form the corresponding quaternary ammonium salt.", "Step 6: The quaternary ammonium salt is then reacted with magnesium to form the corresponding Grignard reagent.", "Step 7: The Grignard reagent is then reacted with 2-bromo-1-phenylethanone to form the corresponding alcohol.", "Step 8: The alcohol is then cyclized with cyclopentadiene to form rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole." ] }

CAS No.

2174000-23-6

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3aR,4R,6aS)-4-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C8H15NO/c1-10-8-3-2-6-4-9-5-7(6)8/h6-9H,2-5H2,1H3/t6-,7+,8-/m1/s1

InChI Key

JEAZATZVBBQEBK-GJMOJQLCSA-N

Isomeric SMILES

CO[C@@H]1CC[C@H]2[C@@H]1CNC2

Canonical SMILES

COC1CCC2C1CNC2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.